

An In-depth Technical Guide to 2-Fluoro-5-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Fluoro-5-methoxyphenylboronic acid

Cat. No.: B1307766

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CAS Number: 406482-19-7

This technical guide provides a comprehensive overview of **2-Fluoro-5-methoxyphenylboronic acid**, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, applications in cross-coupling reactions, and expected analytical data.

Physicochemical Properties

2-Fluoro-5-methoxyphenylboronic acid is a solid at room temperature.[\[1\]](#) Its key properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	406482-19-7	[1] [2]
Molecular Formula	C ₇ H ₈ BFO ₃	[1] [2]
Molecular Weight	169.95 g/mol	[1] [2]
Appearance	White to light yellow powder/crystal	[3]
Melting Point	194-196 °C	[1] [2]
SMILES	COc1ccc(F)c(c1)B(O)O	[1] [2]
InChI	1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3	[1] [2]
InChI Key	IP TZOW YBCLEBOE- UHFFFAOYSA-N	[1] [2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-5-methoxyphenylboronic acid** is not readily available in the public domain, a plausible and robust synthetic route can be adapted from established methods for preparing structurally similar fluorinated phenylboronic acids. The following protocol is based on the selective deprotonation and functionalization of a corresponding fluoroanisole derivative, a method detailed in a patent for the synthesis of a related compound.[\[4\]](#)[\[5\]](#)

Proposed Synthetic Pathway

The synthesis involves the ortho-lithiation of 4-fluoroanisole, followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid.



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Caption: Plausible synthetic workflow for **2-Fluoro-5-methoxyphenylboronic acid**.

Detailed Experimental Protocol (Adapted)

Materials:

- 4-Fluoroanisole
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate (B(OiPr)₃)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (aqueous solution, e.g., 1 M)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

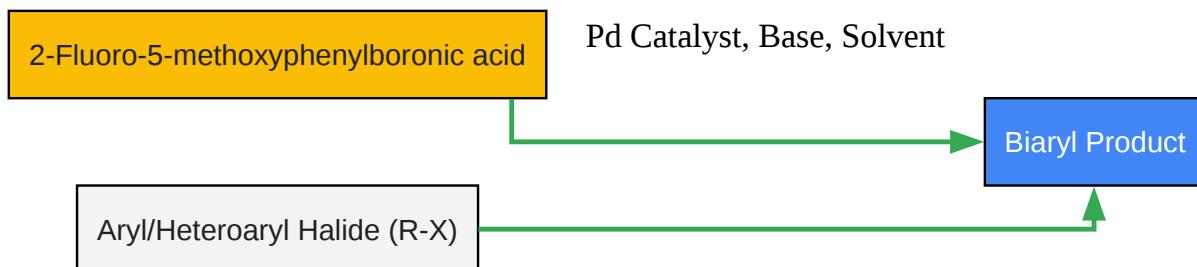
- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-fluoroanisole and anhydrous THF under a nitrogen atmosphere.
- Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.
- Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

- **Workup and Isolation:** The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **2-Fluoro-5-methoxyphenylboronic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the final product as a white to off-white solid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

2-Fluoro-5-methoxyphenylboronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.^{[1][2]} This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluoro and methoxy groups can influence the electronic properties and bioavailability of the target molecules.

General Reaction Scheme



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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of **2-Fluoro-5-methoxyphenylboronic acid** with an aryl bromide. The optimal conditions may vary depending on the specific substrate.

Materials:

- **2-Fluoro-5-methoxyphenylboronic acid**
- Aryl bromide
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

- Reaction Setup: To a dry reaction vessel, add **2-Fluoro-5-methoxyphenylboronic acid** (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Solvent Addition and Degassing: The reaction vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The degassed solvent system is then added via syringe.
- Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
- Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography to yield the desired biaryl product.

Spectroscopic Data

No experimentally obtained spectra for **2-Fluoro-5-methoxyphenylboronic acid** are readily available in public databases. The following table provides expected and predicted spectroscopic data based on the compound's structure and data from analogous compounds.

Technique	Expected/Predicted Data
¹ H NMR	Aromatic protons (3H, complex multiplets), Methoxy protons (3H, singlet), Boronic acid protons (2H, broad singlet).
¹³ C NMR	Signals for the 7 carbon atoms, including quaternary carbons attached to fluorine, oxygen, and boron, and protonated aromatic carbons.
IR (Infrared)	O-H stretching (broad, ~3300 cm ⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1600-1450 cm ⁻¹), C-O stretching, B-O stretching.
MS (Mass Spec.)	Molecular ion peak (M ⁺) or protonated molecule ([M+H] ⁺) corresponding to the molecular weight (169.95 g/mol).

Safety and Handling

2-Fluoro-5-methoxyphenylboronic acid should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for research and development professionals. All experimental work should be conducted by trained individuals in a suitable laboratory setting.

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